N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide
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Overview
Description
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves the reaction of 4-bromophenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of an amine-substituted product .
Scientific Research Applications
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit LuxR-type receptors, which are involved in bacterial quorum sensing . This inhibition can disrupt bacterial communication and potentially reduce pathogenicity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-Bromophenyl)-propanoyl)-L-homoserine lactone: This compound shares a similar structure and also inhibits LuxR-type receptors.
4-Bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzenepropanamide: Another compound with similar inhibitory effects on LuxR-type receptors.
Uniqueness
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is unique due to its specific structural features that allow it to interact with LuxR-type receptors effectively. Its methanesulfonamide group provides additional stability and specificity in its interactions .
Biological Activity
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃BrN₃O₃S
- Molecular Weight : 317.21 g/mol
This compound features a bromophenyl group, which is significant for its interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, primarily related to its inhibitory effects on specific enzymes and pathways involved in cancer progression and metabolic processes.
1. Anticancer Activity
Research indicates that compounds similar to this compound have shown effectiveness against several types of cancer by targeting specific pathways:
- Mechanism of Action : The compound may inhibit the PI3K/mTOR signaling pathway, which is crucial in cellular proliferation and survival. This inhibition can lead to reduced tumor growth in various cancers, including breast cancer and melanoma .
- Case Studies : In preclinical studies, derivatives of sulfonamide compounds have demonstrated significant cytotoxic effects on cancer cell lines. For instance, certain methanesulfonamide derivatives were found to be potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, which is often upregulated in cancer cells .
Cancer Type | Target Pathway | Effectiveness |
---|---|---|
Breast Cancer | PI3K/mTOR | Significant tumor reduction |
Melanoma | Metabolic reprogramming | Induces apoptosis |
Renal Cell Carcinoma | Glycolysis inhibition | Reduces cell viability |
2. Metabolic Regulation
This compound has been implicated in metabolic regulation through its effects on glycolysis:
- Glycolysis Inhibition : The compound may disrupt the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This metabolic shift is often associated with aggressive tumor behavior .
3. Enzyme Inhibition
The activity of this compound includes:
- HMG-CoA Reductase Inhibition : Similar compounds have shown potent inhibition of this enzyme, which is critical for cholesterol synthesis and has implications in cancer metabolism .
- PHGDH Inhibition : Targeting 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, suggests potential therapeutic applications in cancers that exhibit high PHGDH levels .
Safety Profile
The safety profile of this compound is crucial for its therapeutic application:
Properties
Molecular Formula |
C10H12BrNO4S |
---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
methanesulfonamido 3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H12BrNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3 |
InChI Key |
MGLSPRRHWDZMLO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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